molecular formula C12H8BrNO3 B2379213 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid CAS No. 58835-85-1

4-[(5-Bromopyridin-2-YL)oxy]benzoic acid

Cat. No.: B2379213
CAS No.: 58835-85-1
M. Wt: 294.104
InChI Key: OGGQOULELPJGEK-UHFFFAOYSA-N
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Description

4-[(5-Bromopyridin-2-YL)oxy]benzoic acid is an organic compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 g/mol . This compound is known for its unique structure, which includes a bromopyridinyl group attached to a benzoic acid moiety via an oxygen atom. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

4-[(5-Bromopyridin-2-YL)oxy]benzoic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust or fumes, to wash thoroughly after handling, and to wear protective gloves .

Preparation Methods

The synthesis of 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid typically involves the following steps:

Chemical Reactions Analysis

4-[(5-Bromopyridin-2-YL)oxy]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids like sulfuric acid, and solvents like DMF and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the benzoic acid moiety can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

4-[(5-Bromopyridin-2-YL)oxy]benzoic acid can be compared with other similar compounds, such as:

    4-((5-Chloropyridin-2-yl)oxy)benzoic acid: Similar structure but with a chlorine atom instead of bromine.

    4-((5-Fluoropyridin-2-yl)oxy)benzoic acid: Similar structure but with a fluorine atom instead of bromine.

    4-((5-Iodopyridin-2-yl)oxy)benzoic acid: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGQOULELPJGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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